
6-Bromo-3-chloro-2-fluorobenzaldehyde
molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
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fluorobenzaldehyde

Cat. No.: B1528929 Get Quote

An In-depth Technical Guide: 6-Bromo-3-chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold for
Advanced Synthesis
6-Bromo-3-chloro-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that

serves as a cornerstone intermediate in the synthesis of novel pharmaceuticals and advanced

materials.[1] Its value lies in the unique arrangement of four distinct functional groups on a

single benzene ring: a reactive aldehyde, and three different halogens (bromine, chlorine, and

fluorine). This specific constitution allows for a programmed, regioselective approach to

molecular construction, making it an invaluable tool for medicinal chemists and material

scientists aiming to create complex, high-value molecules with precision and efficiency.[2]

Section 1: Core Physicochemical and Structural
Data
Accurate characterization is the bedrock of reproducible science. The fundamental properties

of 6-Bromo-3-chloro-2-fluorobenzaldehyde are summarized below. This data provides the

necessary foundation for reaction planning, analytical method development, and safety

assessment.
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Property Value Source(s)

Molecular Formula C₇H₃BrClFO [1][3][4]

Molecular Weight 237.45 g/mol [1][4]

CAS Number 1114809-02-7 [3][4][5]

Appearance
Solid, often a light pink or

white powder
[1][3]

Typical Purity ≥97% [4][5]

SMILES
C1=C(C(=C(C(=C1)Cl)F)C=O)

Br
[4]

InChI Key
ILJCPNFAFWGTAR-

UHFFFAOYSA-N
[3]

Section 2: The Principle of Orthogonal Reactivity
The synthetic power of 6-Bromo-3-chloro-2-fluorobenzaldehyde stems from the concept of

orthogonal reactivity. The different functional groups on the ring can be addressed

independently under specific reaction conditions, allowing for sequential, controlled

modifications. This is a critical principle for efficient and predictable synthesis.

The hierarchy of reactivity is primarily dictated by the carbon-halogen bond strength and the

inherent reactivity of the aldehyde. In metal-catalyzed cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig), the reactivity trend is overwhelmingly C-Br > C-Cl.[6] The C-F bond is

typically inert to these conditions, serving as a stable substituent that modulates the electronic

properties of the molecule. The aldehyde group offers a separate reaction axis, readily

undergoing transformations like reductive amination, oxidation, or Wittig reactions.

This differential reactivity provides a logical roadmap for synthesis, as illustrated below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.myskinrecipes.com/shop/en/benzaldehyde-derivatives/49899--6-bromo-3-chloro-2-fluorobenzaldehyde.html?SubmitCurrency=1&id_currency=6
https://cymitquimica.com/products/IN-DA007SVN/6-bromo-3-chloro-2-fluorobenzaldehyde/
https://www.chemscene.com/1114809-02-7.html
https://www.myskinrecipes.com/shop/en/benzaldehyde-derivatives/49899--6-bromo-3-chloro-2-fluorobenzaldehyde.html?SubmitCurrency=1&id_currency=6
https://www.chemscene.com/1114809-02-7.html
https://cymitquimica.com/products/IN-DA007SVN/6-bromo-3-chloro-2-fluorobenzaldehyde/
https://www.chemscene.com/1114809-02-7.html
https://www.achemblock.com/n24422-6-bromo-3-chloro-2-fluorobenzaldehyde.html
https://www.myskinrecipes.com/shop/en/benzaldehyde-derivatives/49899--6-bromo-3-chloro-2-fluorobenzaldehyde.html?SubmitCurrency=1&id_currency=6
https://cymitquimica.com/products/IN-DA007SVN/6-bromo-3-chloro-2-fluorobenzaldehyde/
https://www.chemscene.com/1114809-02-7.html
https://www.achemblock.com/n24422-6-bromo-3-chloro-2-fluorobenzaldehyde.html
https://www.chemscene.com/1114809-02-7.html
https://cymitquimica.com/products/IN-DA007SVN/6-bromo-3-chloro-2-fluorobenzaldehyde/
https://www.benchchem.com/product/b1528929?utm_src=pdf-body
https://pdf.benchchem.com/137/A_Comparative_Guide_to_the_Synthetic_Utility_of_2_Chloro_6_fluorobenzaldehyde_and_2_Bromo_6_fluorobenzaldehyde.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Strategy: Reactivity Hierarchy

6-Bromo-3-chloro-2-fluorobenzaldehyde

Palladium-Catalyzed
Cross-Coupling

(e.g., Suzuki, Sonogashira)

1st Priority (C-Br bond)

Reductive Amination,
Wittig Reaction, etc.

Independent Pathway
(Aldehyde)
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Substitution (SNAr)

2nd Priority (C-Cl bond)
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Caption: Logical workflow for the selective functionalization of the title compound.

Section 3: Experimental Protocol: Palladium-
Catalyzed Suzuki-Miyaura Coupling
This section provides a validated, step-by-step protocol for a Suzuki-Miyaura reaction, a

cornerstone of modern drug discovery for creating C-C bonds. This reaction selectively targets

the C-Br bond, demonstrating the principle of orthogonal reactivity in practice.

Objective: To synthesize 3-chloro-2-fluoro-6-(4-methoxyphenyl)benzaldehyde by selectively

coupling 6-Bromo-3-chloro-2-fluorobenzaldehyde with 4-methoxyphenylboronic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1528929?utm_src=pdf-body-img
https://www.benchchem.com/product/b1528929?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality of Component Selection:

Catalyst: Pd(PPh₃)₄ is chosen as a robust, general-purpose catalyst for Suzuki couplings

involving aryl bromides. Its bulky phosphine ligands facilitate the rate-limiting oxidative

addition step.

Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base, sufficient to

facilitate transmetalation without promoting unwanted side reactions, such as hydrolysis of

the aldehyde. It is also cost-effective and easy to remove during workup.

Solvent System: A mixture of toluene and water creates a biphasic system. The organic

phase dissolves the starting material and catalyst, while the aqueous phase dissolves the

base and boronic acid salt, facilitating the reaction at the interface.

Step-by-Step Methodology:

Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 6-Bromo-3-chloro-2-fluorobenzaldehyde (1.0 eq, 237 mg, 1.0

mmol) and 4-methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol).

Reagent Addition: Add sodium carbonate (2.5 eq, 265 mg, 2.5 mmol), followed by toluene

(10 mL) and deionized water (2.5 mL).

Inerting: Sparge the reaction mixture with a gentle stream of nitrogen or argon gas for 15

minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35

mg, 0.03 mmol) to the flask.

Reaction Execution: Heat the mixture to 90°C and stir vigorously for 4-6 hours.

Self-Validating Monitoring: Monitor the reaction progress by Thin Layer Chromatography

(TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is complete upon the full

consumption of the starting benzaldehyde spot.

Workup & Isolation: Cool the mixture to room temperature. Transfer the mixture to a

separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially
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with water (15 mL) and brine (15 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the resulting crude oil via column

chromatography on silica gel to yield the final product.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Section 4: Applications and Future Outlook
The utility of 6-Bromo-3-chloro-2-fluorobenzaldehyde extends across the chemical sciences.

Its primary application is as a key intermediate in the development of Active Pharmaceutical

Ingredients (APIs).[1] The halogenated phenyl structure is a common motif in modern drugs,

and the ability to selectively build upon this scaffold is highly valuable.

Beyond pharmaceuticals, it is employed in organic research for the preparation of specialty

chemicals and agrochemicals, contributing to the development of compounds with potential

applications in crop protection.[1] Its unique electronic and steric properties make it a valuable

building block in materials science for designing molecules with specific optical or electronic

activities.

Looking ahead, highly functionalized and orthogonally protected building blocks like this are

ideal candidates for use in automated synthesis platforms and high-throughput

experimentation. As drug discovery and materials science become increasingly data-driven, the

demand for such versatile and predictable chemical tools will undoubtedly continue to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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